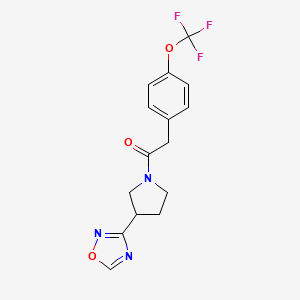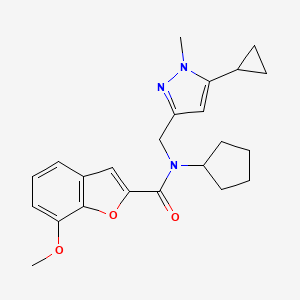![molecular formula C15H17N5O4S B2529279 N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE CAS No. 897453-60-0](/img/structure/B2529279.png)
N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a furan ring and a purine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the furan ring and the purine derivative, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the furan and purine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
科学的研究の応用
N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and purine moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other furan derivatives and purine-based molecules, such as:
Furan-2-ylmethanethiol: Contains a furan ring substituted with a sulfanylmethyl group.
2-Methylfuran: A simple furan derivative with a methyl group attached to the furan ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-[(1,3,9-TRIMETHYL-2,6-DIOXO-2,3,6,9-TETRAHYDRO-1H-PURIN-8-YL)SULFANYL]ACETAMIDE is unique due to its combination of a furan ring and a purine derivative, which imparts distinct chemical and biological properties not found in simpler furan or purine compounds.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-18-12-11(13(22)20(3)15(23)19(12)2)17-14(18)25-8-10(21)16-7-9-5-4-6-24-9/h4-6H,7-8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVJEIZLBBRPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2529198.png)
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2529206.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)
![1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2529211.png)
![Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate](/img/structure/B2529212.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
![3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

